molecular formula C23H21N5O5 B10941701 1-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

1-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

Cat. No.: B10941701
M. Wt: 447.4 g/mol
InChI Key: BKEJERDXTIPXIH-UHFFFAOYSA-N
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Description

1-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is a complex organic compound that features a beta-carboline core structure

Preparation Methods

The synthesis of 1-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid involves multiple stepsCommon reagents used in these reactions include p-toluenesulfonic acid, toluene, and various pyrazole derivatives .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

    Cyclization: The beta-carboline core can undergo cyclization reactions to form more complex structures.

Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing agents .

Scientific Research Applications

1-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to DNA, leading to the inhibition of DNA replication and cell division. Additionally, it can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 1-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid include other beta-carboline derivatives and pyrazole-containing compounds. These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties. For example, indole derivatives and other pyrazole-containing compounds have been studied for their anti-cancer and anti-inflammatory activities .

Properties

Molecular Formula

C23H21N5O5

Molecular Weight

447.4 g/mol

IUPAC Name

1-[4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid

InChI

InChI=1S/C23H21N5O5/c1-33-20-7-6-13(8-14(20)11-27-12-15(10-24-27)28(31)32)21-22-17(9-19(26-21)23(29)30)16-4-2-3-5-18(16)25-22/h2-8,10,12,19,21,25-26H,9,11H2,1H3,(H,29,30)

InChI Key

BKEJERDXTIPXIH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3)CN5C=C(C=N5)[N+](=O)[O-]

Origin of Product

United States

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